molecular formula C15H18F3NO5S B185044 Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 158984-84-0

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B185044
M. Wt: 381.4 g/mol
InChI Key: LHJUKWVEYQBUID-UHFFFAOYSA-N
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Description

“Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a chemical compound. It’s a derivative of isoquinoline, a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular formula of this compound is C15H18F3NO5S. It contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .

Scientific Research Applications

Synthetic Applications and Environmental Concerns

Synthetic Methodologies and Environmental Degradation

  • The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor is discussed, demonstrating the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into less harmful substances. This method shows potential for environmental remediation of MTBE, a compound structurally related to the query compound, and highlights the importance of developing novel synthetic pathways and degradation techniques for environmental pollutants (Hsieh et al., 2011).

Antioxidant Applications

  • The study on synthetic phenolic antioxidants (SPAs) addresses the environmental occurrence, human exposure, and toxicity of these compounds. Although the specific compound is not directly related to SPAs, the methodologies used for analyzing the environmental impact and human exposure to SPAs could be applicable to similar research involving various organic compounds, including the one of interest (Liu & Mabury, 2020).

Applications in Organic Synthesis

  • The use of trifluoromethanesulfonic acid in organic synthesis is reviewed, showcasing its role in facilitating various reactions such as electrophilic aromatic substitution and formation of carbon-heteroatom bonds. This acid, due to its strong protonating power, enables the generation of cationic species from organic molecules, which could be relevant in reactions involving the compound (Kazakova & Vasilyev, 2017).

Environmental Biodegradability of Related Compounds

  • Research on the microbial degradation of polyfluoroalkyl chemicals provides insights into the environmental fate, degradation pathways, and potential toxicological effects of these compounds. This information is crucial for understanding how structurally complex chemicals, possibly including the compound of interest, behave in the environment and how they can be effectively managed or remediated (Liu & Avendaño, 2013).

properties

IUPAC Name

tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5S/c1-14(2,3)23-13(20)19-7-6-10-8-12(5-4-11(10)9-19)24-25(21,22)15(16,17)18/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJUKWVEYQBUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435513
Record name tert-Butyl 6-[(trifluoromethanesulfonyl)oxy]-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

158984-84-0
Record name tert-Butyl 6-[(trifluoromethanesulfonyl)oxy]-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1,1-dimethylethyl 6-hydroxy-3,4-dihydro-2(1H)-isoquinolinecarboxylate (0.146 g; 0.586 mmol) and Et3N (0.17 mL; 1.2 mmol) in CH2Cl2 (5 mL) at 0° C. was added Tf2O (0.11 mL; 0.67 mmol (dropwise over 2 min. The mixture was stirred overnight, gradually warming to room temperature, diluted with CH2Cl2, washed (water, brine), dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash chromatography (EtOAc/hexanes), affording the title compound as a colorless gum which slowly solidified. 1H NMR (400 MHz, CDCl3) δ 1.49 (s, 9H), 2.87 (t, J=5.7 Hz, 2H), 3.66 (br. t, J=5.5 Hz, 2H), 4.59 (s, 2H), 7.04-7.12 (m, 2H), 7.18 (d, J=8.4 Hz, 1H).
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0.146 g
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0.17 mL
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5 mL
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Synthesis routes and methods II

Procedure details

Firstly 1.46 ml (0.0105 mol) of triethylamine and then 1.7 ml (0.0102 mol) of trifluoromethanesulphonic anhydride were added dropwise under argon to an ice-cold solution of 2.49 g (0.010 mol) of tert.-butyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate in 80 ml of dichloromethane. The mixture was stirred at room temperature for 1 hour, poured into saturated sodium hydrogen carbonate solution, extracted with ethyl acetate and completely freed from the solvents. 3.81 g of oily crude tert.-butyl 6-(trifluoromethanesulphonyloxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate were obtained.
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1.46 mL
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1.7 mL
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[Compound]
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2.49 g
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80 mL
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